4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0736755
InChI: InChI=1S/C16H17N3O4S/c1-22-10-8-17-14(20)11-4-6-12(7-5-11)18-16(24)19-15(21)13-3-2-9-23-13/h2-7,9H,8,10H2,1H3,(H,17,20)(H2,18,19,21,24)
SMILES: COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.4 g/mol

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide

CAS No.:

Cat. No.: VC0736755

Molecular Formula: C16H17N3O4S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide -

Specification

Molecular Formula C16H17N3O4S
Molecular Weight 347.4 g/mol
IUPAC Name N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]furan-2-carboxamide
Standard InChI InChI=1S/C16H17N3O4S/c1-22-10-8-17-14(20)11-4-6-12(7-5-11)18-16(24)19-15(21)13-3-2-9-23-13/h2-7,9H,8,10H2,1H3,(H,17,20)(H2,18,19,21,24)
Standard InChI Key JKOKUDCUKNAPKG-UHFFFAOYSA-N
SMILES COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Canonical SMILES COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator